3-(3-methylbutyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one
Description
This compound features a quinazolinone core substituted with a 3-methylbutyl group at position 3 and a sulfanyl-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 4-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties. Such structural features are common in bioactive molecules targeting enzymes or receptors, where the trifluoromethyl group enhances metabolic stability and binding affinity .
Properties
IUPAC Name |
3-(3-methylbutyl)-2-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2S/c1-14(2)11-12-30-21(31)17-5-3-4-6-18(17)27-22(30)33-13-19-28-20(29-32-19)15-7-9-16(10-8-15)23(24,25)26/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZTUDSLRPHLHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylbutyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one typically involves multiple steps, including the formation of the quinazolinone core, introduction of the trifluoromethyl group, and the construction of the oxadiazole ring. Common reagents used in these reactions include trifluoromethylating agents, sulfur sources, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-(3-methylbutyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions
Biological Activity
The compound 3-(3-methylbutyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 395.46 g/mol. The structure includes a quinazolinone core substituted with a trifluoromethylphenyl group and a 1,2,4-oxadiazole moiety, which are known for enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.46 g/mol |
| LogP | 4.708 |
| Solubility | Moderate |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of trifluoromethyl phenyl groups have shown potent activity against Gram-positive bacteria such as Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) . The presence of the oxadiazole ring is often linked to enhanced antimicrobial effects.
Anticancer Activity
The biological activity of the compound appears to extend to anticancer properties. Compounds in the same class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, related oxadiazole derivatives have demonstrated cytotoxic effects in assays using prostate cancer cells (PC3) .
The mechanisms underlying the biological activities of this compound can be attributed to several factors:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression and microbial resistance.
- Interaction with Cellular Targets : The structural features allow for effective binding to cellular targets, modulating signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to reduced viability.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl phenyl derivatives against Staphylococcus aureus. The results indicated that compounds with oxadiazole moieties exhibited significant bactericidal activity without cytotoxic effects on human cells at concentrations up to 100 μM .
Study 2: Anticancer Activity
In vitro studies involving prostate cancer cells demonstrated that derivatives similar to our compound inhibited cell viability significantly at concentrations as low as 10 μM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Bioactivity
A comparative analysis of substituents and bioactivities is summarized below:
Key Structural and Functional Differences
- Heterocyclic Core: The target compound’s quinazolinone core distinguishes it from triazole (e.g., ) or thiadiazole (e.g., ) derivatives. Quinazolinones are known for kinase inhibition and anticancer activity, whereas thiadiazoles often exhibit antimicrobial properties .
- Substituent Effects : The trifluoromethyl group in the target compound may confer higher lipophilicity and metabolic resistance compared to chloro/fluoro analogs (e.g., ). In contrast, the trimethoxyphenyl group in enhances solubility and π-π stacking interactions.
Pharmacokinetic and Thermodynamic Properties
- LogP and Solubility : The 3-methylbutyl chain in the target compound likely increases LogP (lipophilicity) compared to shorter alkyl chains in or polar methoxy groups in . This may affect blood-brain barrier penetration.
- Thermodynamic Stability : The 1,2,4-oxadiazole ring in the target compound and is more stable under physiological conditions than 1,3,4-thiadiazoles (e.g., ), which are prone to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
